molecular formula C17H20N2O B5338447 N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide

N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide

Cat. No.: B5338447
M. Wt: 268.35 g/mol
InChI Key: KQOWKQPNPRCWEP-UHFFFAOYSA-N
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Description

N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPP is a member of the class of compounds known as amides and has a molecular formula of C18H20N2O. In

Mechanism of Action

The mechanism of action of N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of the disease. In Parkinson's disease research, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and function of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for its target proteins, which makes it an effective tool for studying their function. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the mechanism of action of this compound in more detail, which can provide insights into its potential targets and pathways. Additionally, the development of more potent and selective this compound analogs can improve its efficacy and reduce its toxicity.

Synthesis Methods

N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis begins with the reaction of 4-pyridinemethanol with ethylbromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with phenyl isocyanate to yield this compound.

Scientific Research Applications

N-ethyl-3-phenyl-N-(4-pyridinylmethyl)propanamide has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.

Properties

IUPAC Name

N-ethyl-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-2-19(14-16-10-12-18-13-11-16)17(20)9-8-15-6-4-3-5-7-15/h3-7,10-13H,2,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOWKQPNPRCWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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